2-Chloro-5-methoxy-4-methylpyrimidine
Overview
Description
2-Chloro-5-methoxy-4-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H7ClN2O It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position, a methoxy group at the fifth position, and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-4-methylpyrimidine typically involves the chlorination of 5-methoxy-4-methylpyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-4-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of pyrimidine amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-5-methoxy-4-methylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-4-methylpyrimidine involves its interaction with specific molecular targets. The chlorine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxy-5-methylpyrimidine: Similar structure but with different substitution pattern.
2-Chloro-5-methoxypyridine: Similar functional groups but different heterocyclic ring.
2-Chloro-5-methylpyrimidine: Lacks the methoxy group, leading to different chemical properties
Uniqueness
2-Chloro-5-methoxy-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups enhances its potential for diverse chemical transformations and applications in various fields .
Biological Activity
2-Chloro-5-methoxy-4-methylpyrimidine is a pyrimidine derivative characterized by its unique substitution pattern, which contributes to its distinct chemical reactivity and biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 158.59 g/mol. Its structure features:
- A chlorine atom at the 2-position
- A methoxy group at the 5-position
- A methyl group at the 4-position
This specific arrangement enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chlorine atom and methoxy group are crucial for its binding affinity and reactivity. Notably, this compound has been shown to inhibit specific enzymes, including cytochrome P450 enzymes (CYP1A2), which play significant roles in drug metabolism and can influence drug-drug interactions.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. It has been suggested that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. For instance, related pyrimidine compounds demonstrated significant inhibition of COX-2 activity with IC values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest potential antiproliferative effects against various cancer cell lines. In vitro studies have indicated that certain pyrimidine derivatives can exhibit significant cytotoxicity against tumor cells, potentially through mechanisms involving DNA alkylation and cell cycle disruption . For example, a related study reported that specific pyrimidine derivatives displayed IC values below 10 μM against HeLa cells, indicating promising anticancer properties .
Case Studies and Research Findings
- Inhibition of Cytochrome P450 : Preliminary studies indicate that this compound acts as an inhibitor of CYP1A2, impacting drug metabolism significantly. This property suggests its utility in pharmacological applications where modulation of drug metabolism is critical.
- Anti-inflammatory Effects : In a comparative analysis, several pyrimidine derivatives were found to exhibit anti-inflammatory effects in rat models, with some compounds showing ED values similar to indomethacin, a well-known anti-inflammatory drug .
- Antiproliferative Studies : A recent investigation into the antiproliferative activity of synthesized pyrimidines revealed that certain derivatives exhibited significant cytotoxic effects on cancer cell lines at low concentrations, reinforcing the potential of this class of compounds in cancer therapy .
Summary Table: Biological Activities of Related Pyrimidines
Compound Name | Biological Activity | IC / ED Values | Notes |
---|---|---|---|
This compound | Enzyme Inhibition (CYP1A2) | N/A | Potential for drug-drug interactions |
Pyrimidine Derivative A | Anti-inflammatory (COX-2 Inhibition) | IC = 0.04 μmol | Comparable to celecoxib |
Pyrimidine Derivative B | Anticancer (HeLa Cells) | IC < 10 μM | Significant cytotoxicity observed |
Properties
IUPAC Name |
2-chloro-5-methoxy-4-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(10-2)3-8-6(7)9-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQFWSOESDYTPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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